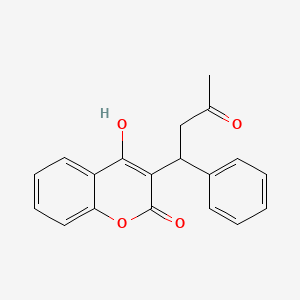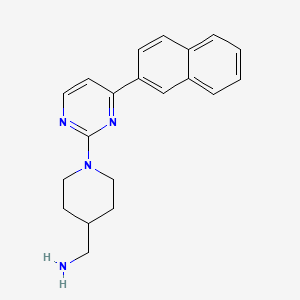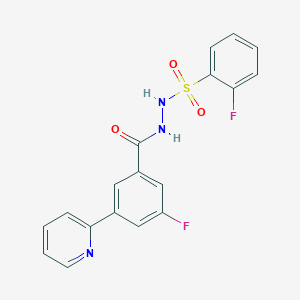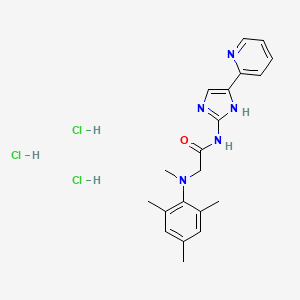
YF479
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YF479 is a histone deacetylase inhibitor. It acts by inhibiting breast tumor growth, metastasis and recurrence.
Scientific Research Applications
Antitumor Action in Breast Cancer
YF479, a novel Histone Deacetylase Inhibitor (HDACI), demonstrates significant antitumor properties, particularly in breast cancer. A study by Zhang Tao et al. (2014) revealed that YF479 effectively inhibits breast tumor growth and metastasis both in vitro and in vivo. Compared to the FDA-approved HDAC inhibitor SAHA, YF479 showed more potent anti-tumor activity, suggesting its potential as a superior therapeutic option in clinical trials for breast cancer patients.
Enhancement in Rice Variety Improvement
While not directly related to YF479, a study on a japonica rice variety, Yanfeng 47 (YF47), highlights the application of molecular design and breeding strategies in crop improvement. This research by Ting Mao et al. (2021) improved the variety's resistance to rice blast, yield, and quality, demonstrating the broader potential of molecular techniques in agriculture.
Role in Yeast TFIID Component Interactions
In yeast, YF479, identified as yTAFII47, plays a crucial role in the TFIID complex, as shown by Yann-Gaël Gangloff et al. (2001). The study indicates that yTAFII47, through its histone fold domain, selectively heterodimerizes with other TFIID components, revealing its importance in transcriptional regulation in eukaryotic cells.
properties
CAS RN |
1803281-22-2 |
|---|---|
Molecular Formula |
C22H27BrN2O5 |
Molecular Weight |
479.37 |
IUPAC Name |
Heptanedioic acid (3-bromo-benzyl)-(2,4-dimethoxy-phenyl)-amide hydroxyamide |
InChI |
InChI=1S/C22H27BrN2O5/c1-29-18-11-12-19(20(14-18)30-2)25(15-16-7-6-8-17(23)13-16)22(27)10-5-3-4-9-21(26)24-28/h6-8,11-14,28H,3-5,9-10,15H2,1-2H3,(H,24,26) |
InChI Key |
SZNMMWLGOPSQBV-UHFFFAOYSA-N |
SMILES |
O=C(N(CC1=CC=CC(Br)=C1)C2=CC=C(OC)C=C2OC)CCCCCC(NO)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
YF479; YF-479; YF 479; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)
![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)


![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)

